molecular formula C10H14ClN B14143606 1-(2-chlorophenyl)-N-methylpropan-2-amine CAS No. 4302-93-6

1-(2-chlorophenyl)-N-methylpropan-2-amine

Cat. No.: B14143606
CAS No.: 4302-93-6
M. Wt: 183.68 g/mol
InChI Key: SXSIHVNMXOMEDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-chlorophenyl)-N-methylpropan-2-amine is a chemical compound that belongs to the class of substituted amphetamines It is characterized by the presence of a 2-chlorophenyl group attached to a propan-2-amine backbone, with a methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-N-methylpropan-2-amine typically involves the reaction of 2-chlorobenzaldehyde with nitroethane to form 2-chloro-1-phenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield 1-(2-chlorophenyl)-2-nitropropane. Finally, the nitro group is reduced to an amine using hydrogen gas in the presence of a catalyst, such as palladium on carbon (Pd/C), to obtain this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product may involve techniques such as recrystallization, distillation, and chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-N-methylpropan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.

    Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst (Pd/C) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2-chlorophenyl)-N-methylpropan-2-amine has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of other complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-N-methylpropan-2-amine involves its interaction with various molecular targets and pathways. The compound can act as a ligand for neurotransmitter receptors, modulating their activity and influencing neurotransmission. It may also affect intracellular signaling pathways, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

1-(2-chlorophenyl)-N-methylpropan-2-amine can be compared with other similar compounds, such as:

    Amphetamine: Shares a similar backbone structure but lacks the 2-chlorophenyl group.

    Methamphetamine: Similar to amphetamine but with an additional methyl group on the nitrogen atom.

    2-Chloroamphetamine: Similar to this compound but lacks the N-methyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

4302-93-6

Molecular Formula

C10H14ClN

Molecular Weight

183.68 g/mol

IUPAC Name

1-(2-chlorophenyl)-N-methylpropan-2-amine

InChI

InChI=1S/C10H14ClN/c1-8(12-2)7-9-5-3-4-6-10(9)11/h3-6,8,12H,7H2,1-2H3

InChI Key

SXSIHVNMXOMEDS-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1Cl)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.